

Physical and chemical properties of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

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Compound of Interest

Compound Name: 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

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An In-depth Technical Guide to 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the core physical and chemical properties of **1-(4-Fluoro-2-nitrophenyl)pyrrolidine**. It includes a summary of its known quantitative data, a detailed experimental protocol for its synthesis, and an analysis of its potential biological significance based on related compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Compound Properties

1-(4-Fluoro-2-nitrophenyl)pyrrolidine is a solid organic compound with the chemical formula $C_{10}H_{11}FN_2O_2$.^[1] It is identified by the CAS number 778-56-3. The structural formula and key identifiers are provided below.

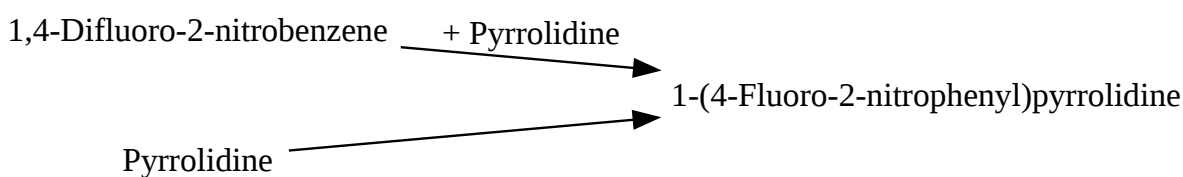
Structure:

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₁ FN ₂ O ₂	[1]
Molecular Weight	210.21 g/mol	
CAS Number	778-56-3	
Physical State	Solid	
Melting Point	40 °C	
Boiling Point	Not available	
Solubility	Not available	

Synthesis Protocol

The synthesis of **1-(4-Fluoro-2-nitrophenyl)pyrrolidine** is achieved via a nucleophilic aromatic substitution (S_NAr) reaction. This common and effective method involves the displacement of a fluoride ion from an activated aromatic ring by a nucleophile, in this case, pyrrolidine.

Reaction Scheme:



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Caption: Synthesis of **1-(4-Fluoro-2-nitrophenyl)pyrrolidine**.

Experimental Procedure:

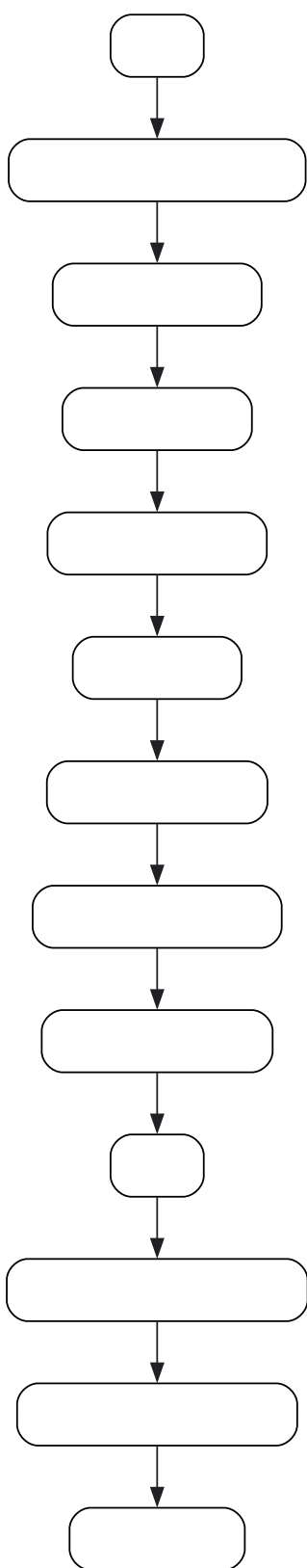
A general procedure for the synthesis of similar compounds involves the following steps. Note that specific reaction conditions such as temperature, time, and solvent may need to be

optimized for this particular synthesis.

Materials:

- 1,4-Difluoro-2-nitrobenzene
- Pyrrolidine
- Anhydrous potassium carbonate (K_2CO_3) or other suitable base
- A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN)
- Ethyl acetate (for extraction)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4) (for drying)

Workflow:



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Caption: Experimental workflow for synthesis.

Detailed Steps:

- To a solution of 1,4-difluoro-2-nitrobenzene (1 equivalent) in a suitable polar aprotic solvent, add pyrrolidine (1-1.2 equivalents).
- Add a base such as anhydrous potassium carbonate (2-3 equivalents) to the mixture.
- Heat the reaction mixture at a temperature ranging from room temperature to 100 °C, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent like ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure **1-(4-fluoro-2-nitrophenyl)pyrrolidine**.

Spectroscopic Data (Predicted)

While experimental spectral data for **1-(4-fluoro-2-nitrophenyl)pyrrolidine** is not readily available in the literature, the expected spectral characteristics can be predicted based on its structure.

¹H NMR:

- Aromatic Protons: Three protons on the phenyl ring are expected to appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the nitro group will be the most downfield. The fluorine atom will cause splitting of the adjacent proton signals.
- Pyrrolidine Protons: The protons on the pyrrolidine ring will likely appear as two multiplets. The protons adjacent to the nitrogen atom (α -protons) will be more downfield (δ 3.0-3.5 ppm) than the other two protons (β -protons, δ 1.8-2.2 ppm).

¹³C NMR:

- **Aromatic Carbons:** Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the nitro group will also be significantly deshielded.
- **Pyrrolidine Carbons:** Two signals are expected for the pyrrolidine ring carbons. The carbons adjacent to the nitrogen (α -carbons) will be more downfield (δ ~50 ppm) than the β -carbons (δ ~25 ppm).

Infrared (IR) Spectroscopy:

- **N-O Stretching:** Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1520 cm^{-1} and 1340 cm^{-1} , respectively.
- **C-F Stretching:** A strong absorption band for the C-F bond is expected in the region of 1250-1020 cm^{-1} .
- **C-N Stretching:** The C-N stretching of the aromatic amine will likely appear around 1335-1250 cm^{-1} .
- **C-H Stretching:** Aromatic C-H stretching bands will be observed above 3000 cm^{-1} , while aliphatic C-H stretching bands from the pyrrolidine ring will appear just below 3000 cm^{-1} .

Mass Spectrometry (MS):

- **Molecular Ion (M^+):** The molecular ion peak is expected at $m/z = 210$.
- **Fragmentation:** Common fragmentation patterns would involve the loss of the nitro group (NO_2), and cleavage of the pyrrolidine ring.

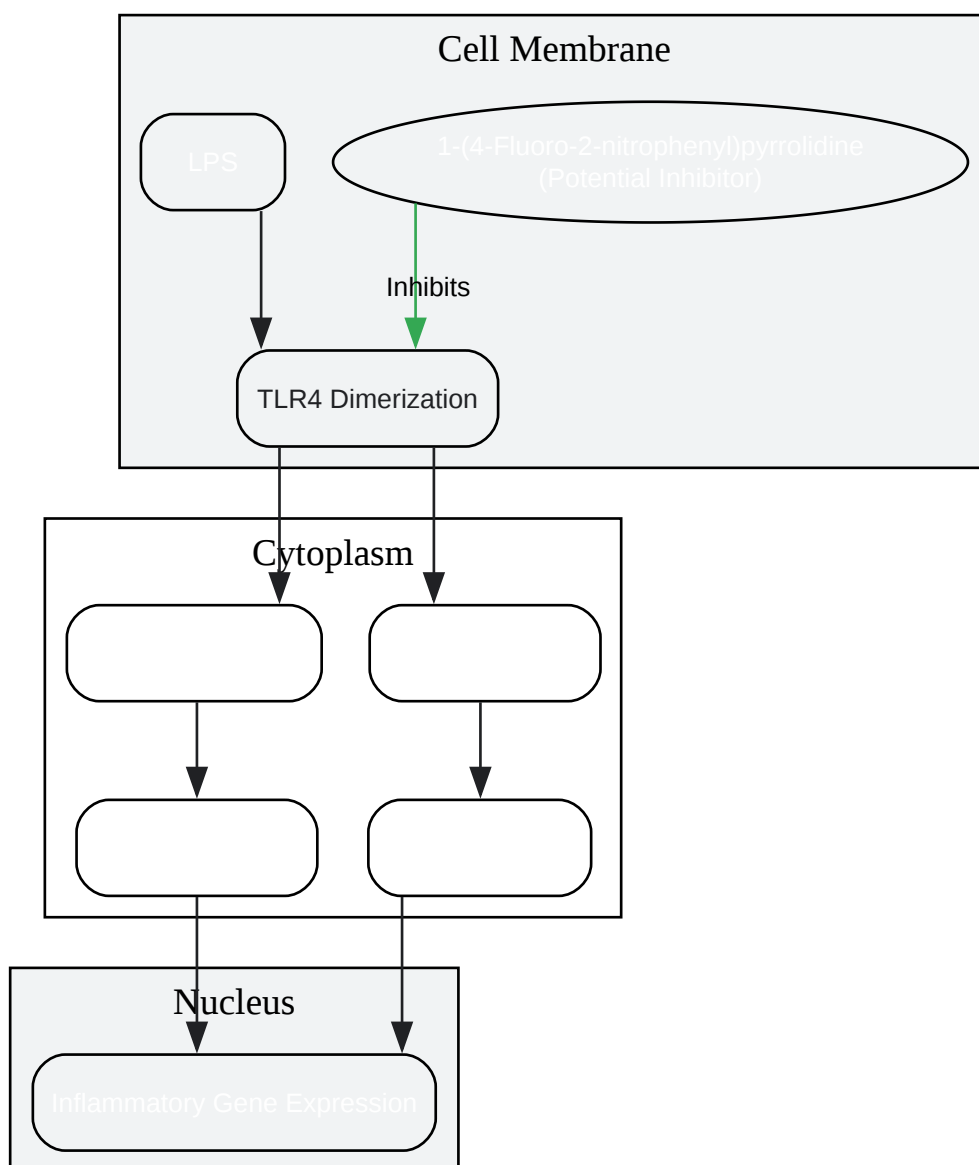
Biological Activity and Signaling Pathways (Inferred from a Related Compound)

Direct experimental data on the biological activity of **1-(4-fluoro-2-nitrophenyl)pyrrolidine** is not currently available. However, research on a structurally similar compound, 1-[4-fluoro-2-(2-

nitrovinyl)phenyl]pyrrolidine (FPP), provides valuable insights into its potential pharmacological relevance. FPP has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[2]

The TLR4 signaling pathway is a critical component of the innate immune system, responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates a cascade of downstream signaling events that lead to the production of pro-inflammatory cytokines.

TLR4 Signaling Pathway and Potential Inhibition:



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Caption: Potential inhibition of the TLR4 signaling pathway.

Studies on FPP have demonstrated that it can suppress the activation of key downstream signaling molecules, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3).[3] This inhibition ultimately leads to a reduction in the expression of inflammatory mediators.[3] Given the structural similarity, it is plausible that **1-(4-fluoro-2-nitrophenyl)pyrrolidine** could exhibit similar inhibitory effects on inflammatory pathways, making it a compound of interest for the development of anti-inflammatory agents. Further research is required to validate this hypothesis.

Conclusion

This technical guide provides a summary of the known physical and chemical properties of **1-(4-fluoro-2-nitrophenyl)pyrrolidine**, a detailed protocol for its synthesis, and a predictive analysis of its spectral characteristics. While experimental data for some properties and its direct biological activity are currently limited, the information presented herein serves as a foundational resource for researchers. The potential for this compound to modulate inflammatory pathways, as suggested by the activity of a closely related analog, warrants further investigation and positions it as a molecule of interest for future drug discovery and development efforts.

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